molecular formula C24H23N3O4 B14979886 7-(3,4-Dimethoxyphenyl)-3-methyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

7-(3,4-Dimethoxyphenyl)-3-methyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

Cat. No.: B14979886
M. Wt: 417.5 g/mol
InChI Key: ZWMXQRMLABGXJR-UHFFFAOYSA-N
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Description

7-(3,4-DIMETHOXYPHENYL)-3-METHYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex heterocyclic compound that features a unique structure combining a quinoline core with an oxazolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-DIMETHOXYPHENYL)-3-METHYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3,4-dimethoxyphenyl derivatives with pyridine-3-carbaldehyde in the presence of a suitable catalyst can lead to the formation of the desired oxazoloquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors might be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-DIMETHOXYPHENYL)-3-METHYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could lead to partially hydrogenated products.

Scientific Research Applications

7-(3,4-DIMETHOXYPHENYL)-3-METHYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(3,4-DIMETHOXYPHENYL)-3-METHYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(3,4-DIMETHOXYPHENYL)-3-METHYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-3-methyl-4-pyridin-3-yl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C24H23N3O4/c1-13-21-22(15-5-4-8-25-12-15)23-17(26-24(21)31-27-13)9-16(10-18(23)28)14-6-7-19(29-2)20(11-14)30-3/h4-8,11-12,16,22,26H,9-10H2,1-3H3

InChI Key

ZWMXQRMLABGXJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC(=C(C=C4)OC)OC)C5=CN=CC=C5

Origin of Product

United States

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